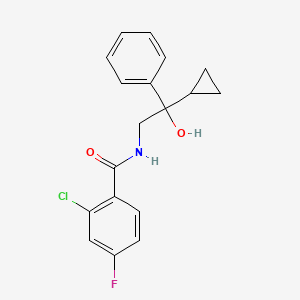
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H17ClFNO2 and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H20ClFNO3
- Molecular Weight : 345.81 g/mol
- CAS Number : 2034408-54-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Cyclooxygenase (COX) Enzymes : The compound exhibits inhibitory effects on COX enzymes, which are pivotal in the inflammatory response. Inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, thereby mitigating inflammation and pain .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence the compound's potency and selectivity towards COX enzymes. The presence of the fluorine atom and the cyclopropyl group enhances binding affinity and selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 11.7 ± 0.23 | 6.74 ± 0.30 |
| Diclofenac | 8.72 ± 0.28 | 6.12 ± 0.20 |
The above table illustrates that while the compound shows notable activity against both COX enzymes, it is less potent than established drugs like celecoxib and diclofenac, indicating room for optimization through further chemical modifications .
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound led to a significant reduction in inflammation markers compared to control groups. The study utilized carrageenan-induced paw edema as a model for acute inflammation, revealing a dose-dependent response in reducing swelling .
- Antitumor Activity : Another investigation assessed the compound's potential as an antitumor agent against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at concentrations above 10 μM, with mechanisms involving apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-10-14(20)8-9-15(16)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXMDPXLCKQKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














